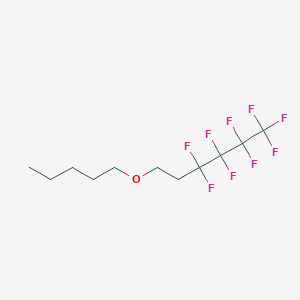
Zn(SO2CF2H)2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc difluoromethanesulfinate, with the chemical formula Zn(SO2CF2H)2, is a reagent widely used in organic synthesis. It is known for its ability to introduce difluoromethyl groups into various organic substrates, making it a valuable tool in the field of medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc difluoromethanesulfinate can be synthesized through the reaction of zinc chloride with difluoromethanesulfinic acid. The reaction typically takes place in an organic solvent such as dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
Industrial production of zinc difluoromethanesulfinate involves the large-scale reaction of zinc chloride with difluoromethanesulfinic acid, followed by purification processes to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc difluoromethanesulfinate primarily undergoes difluoromethylation reactions. It can react with various organic substrates, including heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids .
Common Reagents and Conditions
Common reagents used in reactions with zinc difluoromethanesulfinate include organic solvents like DMSO and oxidizing agents such as tert-butyl hydroperoxide. The reactions are typically carried out under mild conditions, often at room temperature .
Major Products
The major products formed from reactions involving zinc difluoromethanesulfinate are difluoromethylated organic compounds. These products are valuable in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Zinc difluoromethanesulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which zinc difluoromethanesulfinate exerts its effects involves the generation of difluoromethyl radicals. These radicals are highly reactive and can readily add to various organic substrates, leading to the formation of difluoromethylated products . The process is typically initiated by an oxidizing agent, which facilitates the formation of the difluoromethyl radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc trifluoromethanesulfinate: Another reagent used for trifluoromethylation reactions.
Sodium 1,1-difluoroethanesulfinate: Used for difluoroethylation reactions.
Zinc trifluoromethanesulfonate: Used in various fluorination reactions.
Uniqueness
Zinc difluoromethanesulfinate is unique due to its ability to selectively introduce difluoromethyl groups into a wide range of organic substrates under mild conditions. This selectivity and mild reaction conditions make it a valuable reagent in both academic and industrial research .
Propriétés
IUPAC Name |
zinc;difluoromethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEYAPVLXKEKMP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F4O4S2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942855.png)






